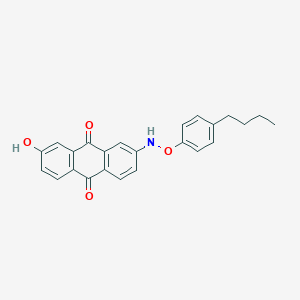
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a butylphenoxy group and a hydroxyanthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxyanthracene-9,10-dione with 4-butylphenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and medicinal chemistry.
Scientific Research Applications
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The molecular targets include topoisomerases and other DNA-binding proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 2-((4-Ethylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 2-((4-Propylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
Uniqueness
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione is unique due to its butylphenoxy group, which imparts distinct physicochemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
Introduction
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione, a member of the anthraquinone family, has garnered attention for its promising biological activities, particularly in cancer research. This compound is characterized by its unique molecular structure that includes a butylphenoxy group and a hydroxy group, which enhance its lipophilicity and potential interactions with biological targets.
The molecular formula for this compound is C₁₅H₁₅N₁O₃, with a molecular weight of approximately 273.29 g/mol. Its structure contributes to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₁O₃ |
| Molecular Weight | 273.29 g/mol |
| Solubility | Lipophilic |
| Functional Groups | Hydroxy, Amino |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that anthraquinone derivatives can interact with DNA and inhibit enzymes involved in cell proliferation.
- Mechanism of Action : The primary mechanism involves intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to apoptosis in cancer cells.
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (DU-145) cells. The compound's effectiveness is often compared to established chemotherapeutics like doxorubicin.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- DU-145 (prostate cancer)
- SNB-19 (glioblastoma)
The results indicate that while the compound exhibits potent anticancer activity, it also shows relatively low toxicity towards normal human cells, suggesting a favorable therapeutic index.
Case Studies
A notable case study involved the synthesis and evaluation of several anthraquinone derivatives, including this compound. The study reported:
- IC50 Values : The compound demonstrated IC50 values ranging from 0.5 to 5 µM against various cancer cell lines.
- Safety Profile : Compared to doxorubicin, it showed a lower cytotoxicity profile against normal fibroblast cells.
Properties
CAS No. |
91777-08-1 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(4-butylphenoxy)amino]-7-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO4/c1-2-3-4-15-5-9-18(10-6-15)29-25-16-7-11-19-21(13-16)24(28)22-14-17(26)8-12-20(22)23(19)27/h5-14,25-26H,2-4H2,1H3 |
InChI Key |
XLQOSAWCTUDUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)ONC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















